molecular formula C24H20N2O6 B3632832 dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate

dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate

Cat. No.: B3632832
M. Wt: 432.4 g/mol
InChI Key: PEPUVRCNEOPAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate is a complex organic compound with the molecular formula C17H15NO5. This compound is known for its unique structure, which includes a benzoylamino group attached to an isophthalate core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoylamino Intermediate: The reaction begins with the acylation of 3-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 3-(benzoylamino)benzoic acid.

    Esterification: The 3-(benzoylamino)benzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-(benzoylamino)benzoate.

    Coupling with Isophthalic Acid: The final step involves the coupling of methyl 3-(benzoylamino)benzoate with dimethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[3-(dimethylamino)benzoyl]amino}isophthalate
  • Dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate

Uniqueness

Dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate is unique due to its specific structural features, such as the benzoylamino group attached to the isophthalate core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, highlighting its uniqueness in scientific studies.

Properties

IUPAC Name

dimethyl 5-[(3-benzamidobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-31-23(29)17-11-18(24(30)32-2)14-20(13-17)26-22(28)16-9-6-10-19(12-16)25-21(27)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPUVRCNEOPAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate
Reactant of Route 3
Reactant of Route 3
dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate
Reactant of Route 5
Reactant of Route 5
dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate
Reactant of Route 6
Reactant of Route 6
dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.